molecular formula C10H20O B3415465 Neoisomenthol CAS No. 20752-34-5

Neoisomenthol

Cat. No.: B3415465
CAS No.: 20752-34-5
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-OPRDCNLKSA-N
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Description

Neoisomenthol is a monoterpene alcohol and one of the stereoisomers of menthol. It is known for its distinct chemical structure and properties, which differentiate it from other menthol isomers. This compound is characterized by its earthy and musty aroma, unlike the fresh minty scent of menthol. This compound is found in small quantities in essential oils and has various applications in different fields.

Mechanism of Action

Target of Action

Neoisomenthol, like its isomer menthol, primarily targets the Transient Receptor Potential Melastatin 8 (TRPM8) channels . These channels are expressed in a subset of sensory neurons of the dorsal root ganglia and the trigeminal ganglia . TRPM8 channels are known to mediate the cooling actions of menthol .

Mode of Action

This compound interacts with its targets, the TRPM8 channels, by selectively activating them . Under physiological conditions, low to moderate concentrations of menthol-like compounds activate TRPM8 in primary nociceptors, generating a cooling sensation . At higher concentrations, these compounds could induce cold allodynia and cold hyperalgesia mediated by trpm8 sensitization .

Biochemical Pathways

The biosynthesis of menthol-like compounds, including this compound, involves the formation and subsequent cyclization of the universal monoterpene precursor geranyl diphosphate to the parent olefin (−)- (4 S )-limonene as the first committed reaction of the sequence . Following hydroxylation at C3, a series of four redox transformations and an isomerization occur, installing three chiral centers on the substituted cyclohexanoid ring .

Pharmacokinetics

Menthol, a closely related compound, is known to act as a counter-irritant by imparting a cooling effect and by initially stimulating nociceptors and then desensitizing them

Result of Action

The activation of TRPM8 channels by this compound leads to an influx of Ca2+ into the primary sensory neuron, leading to its activation and the propagation of action potentials . This results in a cooling sensation under normal conditions, and potential analgesic effects under pathological conditions .

Action Environment

The action of this compound, like that of menthol, can be influenced by environmental factors. For instance, the absolute configuration of menthol has a significant impact on its organoleptic properties . While the isomers isomenthol, neomenthol, and this compound have a rather unpleasant smell with earthy and musty notes, menthol is associated with the typical fresh minty aroma and has a subjective cooling sensation on the human mucosa . As the chemoreceptors of the body can be highly shape sensitive, the fresh and cool aroma of the L- (−)- menthol enantiomer (Laevomenthol) is perceived much stronger than that of D- (+)- menthol . It’s plausible that similar factors could influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoisomenthol can be synthesized through the hydrogenation of isopulegol, a process that involves the use of bifunctional catalysts. The reaction typically requires Lewis acid sites for the cyclization of citronellal to isopulegol, followed by hydrogenation to produce this compound . The reaction conditions must be carefully controlled to avoid the formation of other menthol isomers.

Industrial Production Methods: Industrial production of this compound often involves the use of heterogeneous catalysts in a one-pot synthesis approach. This method allows for the efficient conversion of citronellal or citral to this compound in both batch and continuous reactors . The choice of catalyst and reaction conditions plays a crucial role in achieving high yields and selectivity for this compound.

Chemical Reactions Analysis

Types of Reactions: Neoisomenthol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions typically involve the use of hydrogen gas and metal catalysts like palladium or nickel.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as neoisomenthone and neoisomenthyl esters. These derivatives have unique properties and applications in different fields.

Scientific Research Applications

Neoisomenthol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Menthol: Known for its fresh minty aroma and cooling sensation.

    Isomenthol: Has a similar structure but different sensory properties.

    Neomenthol: Another stereoisomer with distinct olfactory characteristics.

Comparison: Neoisomenthol is unique among these compounds due to its earthy and musty aroma. While menthol is widely used for its cooling effect, this compound’s distinct scent and potential antimicrobial properties make it valuable for specific applications. Its ability to activate TRPM8 channels also highlights its potential in pain management and other therapeutic areas .

Properties

IUPAC Name

(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1
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InChI Key

NOOLISFMXDJSKH-OPRDCNLKSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](C1)O)C(C)C
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID80895815
Record name (+)-Neoisomenthol
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid, Solid/cool minty aroma
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Boiling Point

421 °F at 760 mmHg (NTP, 1992)
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone, Practically insoluble to insoluble, Sparingly soluble (in ethanol)
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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CAS No.

89-78-1, 20752-34-5, 3623-52-7, 491-02-1
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Melting Point

100 °F (NTP, 1992), -8 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the molecular formula and weight of neoisomenthol?

A1: this compound shares the same molecular formula as other menthol isomers: C10H20O, with a molecular weight of 156.27 g/mol.

Q2: How can I differentiate this compound from other menthol isomers using spectroscopic techniques?

A2: Infrared (IR) spectroscopy proves useful in distinguishing menthol isomers. Research has identified key bands specific to each isomer. For this compound, characteristic absorption bands appear at 12.58 μm and 14.45 μm. []

Q3: Can this compound be synthesized from other menthol isomers?

A3: Yes, this compound can be obtained through the epimerization of other menthol isomers. This process involves the conversion of one isomer to another until an equilibrium mixture is reached. [, ]

Q4: What is the typical composition of the epimerization mixture when equilibrium is achieved using sodium hydroxide as a catalyst?

A4: At equilibrium, the epimerization mixture using sodium hydroxide as a catalyst at 220°C typically comprises 51%-67% dl-menthol, 20%-24% neomenthol, 11%-13% isomenthol, 1.7%-2.0% this compound, and 10%-15% menthone. []

Q5: How does the choice of catalyst influence the stereoselectivity of thymol hydrogenation to menthol isomers?

A5: The catalyst significantly impacts the stereoselectivity of thymol hydrogenation. For example, nickel-chromia catalysts initially favor the production of the less thermodynamically stable cis isomers, neomenthol and this compound. In contrast, charcoal-supported platinum catalysts primarily produce this compound due to the favored cis adsorption geometry of the precursor on the catalyst surface. [, ]

Q6: Can the solvent used in thymol hydrogenation affect the ratio of menthol isomers produced?

A6: Yes, the solvent plays a crucial role in determining the stereoselectivity of thymol hydrogenation. Research indicates that the type of solvent influences both the direction of hydrogenation and isomerization reactions and their respective rates. []

Q7: Does this compound exhibit similar biological activity compared to menthol?

A7: While both this compound and menthol are menthol isomers, they exhibit distinct biological activities. Studies on termites reveal that this compound, along with neomenthol, possess significant toxicity, while other isomers primarily demonstrate attractive or repellent effects. This difference in activity is attributed to the axial hydroxyl groups present in this compound and neomenthol. []

Q8: How does this compound interact with the TRPM8 ion channel, and how does this differ from menthol?

A8: this compound, similar to other menthol stereoisomers, activates the transient receptor potential melastatin 8 (TRPM8) ion channel, eliciting a cooling sensation. Thermodynamic mutant cycle analysis suggests that while the mechanism of TRPM8 activation by menthol isomers is alike, the specific binding configuration of each isomer, including this compound, varies. This variation arises from the distinct spatial orientations of the isopropyl and hydroxyl groups in each isomer. []

Q9: Are there any known applications of this compound in flavor and fragrance industries?

A9: While this compound occurs in the essential oil of certain plants like Japanese mint, its application in the flavor and fragrance industry remains limited compared to menthol. This is partly because this compound is a minor component in naturally occurring sources and exhibits a weaker cooling sensation compared to menthol. []

Q10: Does the presence of this compound in essential oils contribute to their antifungal properties?

A10: The antifungal activity of essential oils is attributed to the synergistic effect of various constituents. While some studies identify this compound as a component of essential oils exhibiting antifungal activity, its specific contribution remains unclear. Further research is needed to determine its individual role and potential synergistic effects with other components. [, ]

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